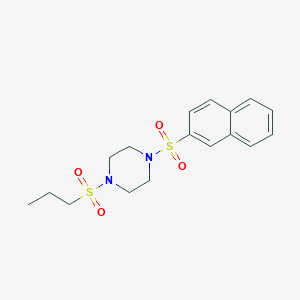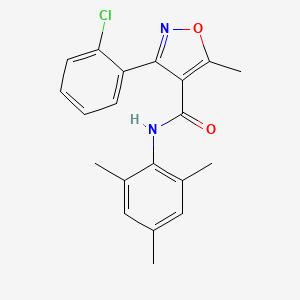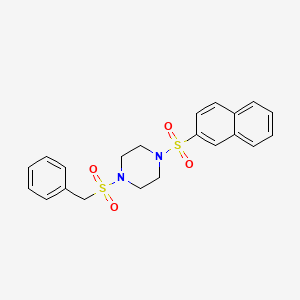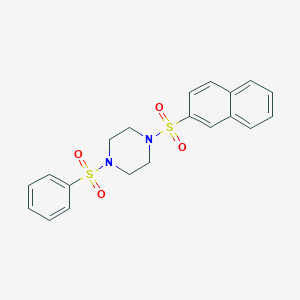
1-(2-naphthylsulfonyl)-4-(propylsulfonyl)piperazine
Vue d'ensemble
Description
1-(2-naphthylsulfonyl)-4-(propylsulfonyl)piperazine, also known as NPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NPP is a piperazine derivative that contains two sulfonamide groups, making it a useful tool for studying biological processes.
Mécanisme D'action
1-(2-naphthylsulfonyl)-4-(propylsulfonyl)piperazine exerts its effects by binding to sulfonamide-binding sites on proteins. This binding can alter the function of the protein, leading to changes in cellular processes. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor. In addition, this compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-naphthylsulfonyl)-4-(propylsulfonyl)piperazine in lab experiments is its high purity and availability. This compound is also stable under a variety of conditions, making it easy to handle and store. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-naphthylsulfonyl)-4-(propylsulfonyl)piperazine. One area of interest is in the development of new drugs for the treatment of neurological disorders. This compound has been shown to modulate the activity of certain neurotransmitters, which may be useful in the treatment of conditions such as epilepsy and anxiety disorders. Another area of interest is in the study of the antioxidant properties of this compound, which may have applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its synthesis method has been optimized for high yield and purity, making it readily available for research purposes. This compound has been extensively studied for its potential applications in neuroscience and has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in certain experiments, this compound has several future directions for research, including the development of new drugs for neurological disorders and the study of its antioxidant properties.
Applications De Recherche Scientifique
1-(2-naphthylsulfonyl)-4-(propylsulfonyl)piperazine has been extensively studied for its potential applications in scientific research. One of the most significant areas of research is in the field of neuroscience, where this compound has been used to study the mechanisms of action of various neurotransmitters. This compound has also been used to study the effects of drugs on the central nervous system and to develop new drugs for the treatment of neurological disorders.
Propriétés
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-2-13-24(20,21)18-9-11-19(12-10-18)25(22,23)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMXZKFGHMFXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3468121.png)
![3-iodo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3468122.png)

![2-(3-methoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3468139.png)
![N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468144.png)
![N-(2-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468150.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B3468165.png)
![1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468172.png)
![1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468177.png)
![1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468188.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468197.png)

![1-(benzylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468208.png)